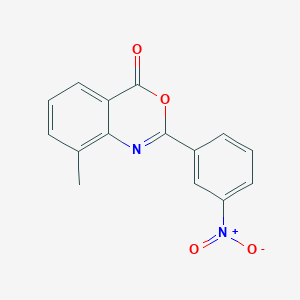

8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Compounds containing the benzoxazine nucleus are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They are important integral pharmacophoric units ubiquitously used in a variety of biologically active natural products, agrochemicals, pharmaceutical and synthetic drugs .

Synthesis Analysis

The synthesis of similar compounds, such as 2,3-dihydroquinazolin-4(1H)-one derivatives, has been achieved with excellent yield in aqueous media . The reactions were catalyzed efficiently and selectively by reverse zinc oxide micelles as the hollow nanoreactor .Molecular Structure Analysis

The molecular structure of these compounds is typically confirmed by various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, MS and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve condensation reactions . For instance, a Mannich-type condensation of phenols with primary amines and formaldehyde can provide 2-unsubstituted 3,4-dihydro-2H-1,3-benzoxazines .Wissenschaftliche Forschungsanwendungen

Structural and Vibrational Analysis

The structural, topological, and vibrational properties of benzoxazinone derivatives have been extensively studied. For instance, Castillo et al. (2017) explored the structural and vibrational properties of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one and its derivatives using FTIR, FT-Raman spectra, and DFT calculations. These studies provide insights into the chemical reactivity and stability of these compounds, which are crucial for understanding their potential applications in various fields, including materials science and pharmaceuticals (Castillo et al., 2017).

Synthesis and Structural Study

Neuvonen et al. (1989) conducted a comprehensive study on the preparation and structural analysis of methyl-substituted 1,2-dihydro-4H-3,1-benzoxazines. This research provides valuable information on the synthesis routes and the impact of different substituents on the molecular structure of benzoxazine derivatives, which could be applied to optimize the synthesis of 8-methyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one for specific applications (Neuvonen, Pohtola, & Pihlaja, 1989).

Application in Polymer Science

Meng et al. (1996) explored the copolymerization of benzoxazine derivatives and their applications in optical storage. The study highlights the potential of benzoxazine derivatives in developing materials with photoinducible properties, suggesting that similar compounds like this compound could find applications in advanced materials science (Meng et al., 1996).

Potential for Functionalized Aromatic Compounds

Nakamura et al. (2003) described a novel method for synthesizing functionalized 4H-1,2-benzoxazine derivatives. This research demonstrates the versatility of benzoxazine derivatives as intermediates for generating oxygen-functionalized aromatic compounds, offering pathways for the synthesis of complex molecules that could be useful in organic synthesis and drug discovery (Nakamura, Uchiyama, & Ohwada, 2003).

Wirkmechanismus

While the mechanism of action for the specific compound you mentioned is not available, compounds containing similar moieties have been found to exhibit various biological activities. For example, some have been found to act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

8-methyl-2-(3-nitrophenyl)-3,1-benzoxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-9-4-2-7-12-13(9)16-14(21-15(12)18)10-5-3-6-11(8-10)17(19)20/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNMMBXJUQVVOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)

![1-(3-{[(1H-imidazol-2-ylmethyl)(methyl)amino]methyl}-6-methyl-2-quinolinyl)-3-piperidinol](/img/structure/B5560207.png)

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(2-quinolinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560291.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)